molecular formula C9H12BrNO2 B567218 5-Bromo-2-isopropoxy-3-methoxypyridine CAS No. 1241752-33-9

5-Bromo-2-isopropoxy-3-methoxypyridine

Cat. No.: B567218
CAS No.: 1241752-33-9
M. Wt: 246.104
InChI Key: HKGDRUTURBPGEY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Core Structures in Organic Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. wisdomlib.orgopenaccessjournals.comresearchgate.net Its unique electronic properties, arising from the presence of the nitrogen heteroatom, influence its reactivity, stability, and potential for intermolecular interactions. openaccessjournals.com Pyridine-based structures are found in a vast array of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. researchgate.netnih.govnih.gov In medicinal chemistry, the pyridine motif is a key component in numerous pharmaceutical agents due to its ability to enhance biochemical potency, metabolic stability, and cell permeability. nih.govtandfonline.com The pyridine ring system is present in over 7,000 existing drug molecules and is a structural component of drugs used to treat a wide range of conditions, including tuberculosis, HIV/AIDS, cancer, and hypertension. nih.govtandfonline.com

Overview of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are exceptionally versatile intermediates in organic synthesis, serving as key building blocks for the construction of more complex molecules. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.govacs.org Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the halogenated position. nih.govnih.govnih.gov This capability is crucial for the modular synthesis of highly substituted pyridines with precise control over their substitution patterns. acs.orgnih.gov The reactivity of the halogen is influenced by its position on the pyridine ring and the electronic nature of other substituents present. nih.gov

Importance of Alkoxy Substituents in Pyridine Scaffolds

Alkoxy groups, such as methoxy (B1213986) and isopropoxy, are important substituents that significantly modulate the electronic and steric properties of the pyridine ring. researchgate.netrsc.org As electron-donating groups, they increase the electron density of the pyridine ring, which can influence its reactivity in both electrophilic and nucleophilic substitution reactions. rsc.org The position of the alkoxy group is critical; for instance, a 2-alkoxy substituent can direct metallation or other functionalization reactions to specific positions on the ring. researchgate.net Furthermore, alkoxy groups can participate in hydrogen bonding, which can affect the molecule's conformation and its interactions with biological targets or other molecules in the solid state. rsc.org The introduction of alkoxy groups is a common strategy in drug design to improve properties such as solubility and metabolic stability. tandfonline.com

Contextualizing 5-Bromo-2-isopropoxy-3-methoxypyridine within Advanced Heterocyclic Research

The compound this compound is a multi-functionalized pyridine that embodies the principles of modern heterocyclic chemistry. It possesses a bromine atom at the 5-position, making it amenable to a wide range of cross-coupling reactions for further molecular elaboration. nih.govresearchgate.net The presence of two distinct alkoxy groups, an isopropoxy group at the 2-position and a methoxy group at the 3-position, offers opportunities for differential reactivity and selective transformations. The specific arrangement of these substituents—a halogen and two different alkoxy groups—on the pyridine scaffold makes it a valuable intermediate for the synthesis of highly substituted and complex target molecules.

While specific research on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies. For instance, a potential synthetic route could involve the bromination of a corresponding 2-isopropoxy-3-methoxypyridine precursor. Alternatively, a multi-step synthesis could begin with a suitably substituted pyridine, followed by sequential introduction of the bromo and alkoxy functionalities. The synthesis of a similar compound, 5-bromo-2,3-dimethoxybenzaldehyde, has been achieved through the bromination of o-vanillin followed by methylation. scielo.br

Current Research Landscape and Future Directions for Multi-Functionalized Pyridines

The current research landscape for multi-functionalized pyridines is vibrant and focused on the development of novel synthetic methods and their application in various scientific fields. nih.govnih.govrsc.org There is a continuous drive to discover more efficient and selective catalytic systems for the functionalization of the pyridine ring. rsc.orgacs.org Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly active area of research, as it allows for the rapid generation of molecular diversity. nih.gov

Future research will likely focus on the development of more sustainable synthetic methods, employing greener reagents and reaction conditions. mdpi.com The exploration of novel cross-coupling partners and the development of catalysts that can operate under milder conditions with lower catalyst loadings are ongoing goals. organic-chemistry.orgmdpi.com Furthermore, the unique electronic and photophysical properties of highly substituted pyridines are being investigated for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as functional paramagnetic building blocks. rsc.orgmdpi.com The continued exploration of multi-functionalized pyridines like this compound will undoubtedly lead to the discovery of new chemical entities with valuable applications in medicine, agriculture, and materials science. nih.govnih.gov

Interactive Data Tables

Table 1: Properties of this compound (Predicted)

PropertyValueSource
Molecular Formula C9H12BrNO2Inferred
Molecular Weight 246.10 g/mol Inferred
IUPAC Name This compound-
Canonical SMILES CC(C)OC1=NC=C(C=C1OC)BrInferred
Physical State Likely a solid or liquid at room temperatureInferred

Table 2: Common Cross-Coupling Reactions for Bromopyridines

Reaction NameCoupling PartnersCatalyst/ReagentsProduct
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid or esterPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Aryl/heteroaryl-substituted pyridine
Buchwald-Hartwig Amination AminePd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)Amino-substituted pyridine
Sonogashira Coupling Terminal alkynePd catalyst (e.g., Pd(PPh3)4), CuI co-catalyst, Base (e.g., Et3N)Alkynyl-substituted pyridine
Heck Coupling AlkenePd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)Alkenyl-substituted pyridine
Stille Coupling OrganostannanePd catalyst (e.g., Pd(PPh3)4)Alkyl/aryl-substituted pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-9-8(12-3)4-7(10)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGDRUTURBPGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735454
Record name 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-33-9
Record name 5-Bromo-3-methoxy-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Isopropoxy 3 Methoxypyridine

Reactivity of the C-Br Bond in 5-Bromo-2-isopropoxy-3-methoxypyridine

The carbon-bromine bond on the pyridine (B92270) ring is a key site of reactivity, susceptible to a variety of transformations including metal-halogen exchange, nucleophilic aromatic substitution, and radical processes. The electronic nature of the pyridine ring, further influenced by the electron-donating alkoxy groups, modulates the reactivity of this bond.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium.

This reaction is generally carried out at low temperatures using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents. tcnj.edu The resulting pyridyllithium or pyridylmagnesium species is a potent nucleophile and a strong base. The regioselectivity of this exchange is well-defined, occurring at the site of the bromine atom. Studies on similarly substituted alkoxypyridines have demonstrated the utility of this approach for introducing a range of substituents onto the pyridine ring. researchgate.net

Table 1: Examples of Metal-Halogen Exchange Reactions on Related Bromopyridines This table presents data for analogous compounds to illustrate the principles of metal-halogen exchange reactions.

Substrate Reagent Electrophile Product Reference
2,5-Dibromo-4-methoxypyridine n-BuLi DMF 2-Bromo-4-methoxy-5-formylpyridine researchgate.net
2-Bromo-4-methoxypyridine MesLi (CH₃)₃SiCl 2-Bromo-4-methoxy-3-(trimethylsilyl)pyridine researchgate.net
Bromoaryl-substituted β-lactam n-BuLi Benzaldehyde Aryl-substituted β-lactam with a hydroxylbenzyl group tcnj.edu

The success of these reactions hinges on the stability of the organometallic intermediate at low temperatures, which prevents undesired side reactions. tcnj.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Site

While less common for simple aryl bromides unless activated by strongly electron-withdrawing groups, Nucleophilic Aromatic Substitution (SNAr) can be a viable pathway for functionalizing the pyridine ring. youtube.com In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

The pyridine nitrogen atom inherently makes the ring more electron-deficient and thus more susceptible to nucleophilic attack compared to a benzene (B151609) ring. However, the electron-donating nature of the isopropoxy and methoxy (B1213986) groups at positions 2 and 3 somewhat counteracts this effect at the C5 position. For an SNAr reaction to proceed at a reasonable rate, strong nucleophiles and often elevated temperatures are required. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, and the loss of the bromide ion restores the aromaticity of the ring. youtube.com

Research on other bromo-heterocyclic compounds, such as 5-bromo-1,2,3-triazines, has shown that they can undergo SNAr reactions with nucleophiles like phenols. nih.gov This suggests that with appropriate nucleophiles and reaction conditions, this compound could undergo similar transformations.

Radical Reactions and Single Electron Transfer Processes

The carbon-bromine bond in this compound can also participate in radical reactions. These processes can be initiated by radical initiators or through single electron transfer (SET) from a suitable donor. Upon homolytic cleavage or electron transfer, a pyridyl radical is formed. This highly reactive intermediate can then engage in a variety of transformations, such as hydrogen atom abstraction, addition to double bonds, or coupling reactions.

While specific studies on the radical reactions of this compound are not extensively documented, the principles of radical chemistry on aryl bromides are well-established. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are believed to involve radical intermediates in some mechanistic pathways.

Transformations Involving the Isopropoxy and Methoxy Groups

The ether linkages of the isopropoxy and methoxy groups represent another avenue for the chemical modification of this compound.

Cleavage and Interconversion of Alkyl Ether Moieties

The cleavage of aryl ethers is a common transformation in organic synthesis, typically requiring strong acids or Lewis acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) can be used to cleave the ether bonds, yielding the corresponding hydroxypyridine.

The relative ease of cleavage between the isopropoxy and methoxy groups would depend on the specific reaction conditions. The isopropoxy group, being a secondary ether, might be more susceptible to cleavage under certain conditions due to the relative stability of the secondary carbocation intermediate.

Interconversion of these alkoxy groups is also a possibility. For example, treatment with a different alcohol under acidic or basic conditions could potentially lead to trans-etherification, although this is often a less efficient process than dealkylation followed by re-alkylation.

Potential for Rearrangement Reactions

While not commonly observed for simple aryl ethers, rearrangement reactions are a theoretical possibility under specific conditions. For instance, under strong acidic conditions and heat, rearrangements analogous to the Claisen rearrangement (for allyl aryl ethers) or Fries rearrangement (for aryl esters) could be envisioned if the ether groups were to be first converted to a suitable precursor. However, for the saturated isopropoxy and methoxy groups, such rearrangements are not typical.

More plausible are rearrangements that might occur following an initial reaction at another site. For example, a "halogen dance" reaction, where a metal-halogen exchange is followed by migration of the metal to a more thermodynamically stable position on the ring, has been observed in related haloalkoxypyridines. researchgate.net This type of rearrangement could potentially occur with this compound under the conditions of metal-halogen exchange.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is central to the chemical character of this compound, bestowing it with both basic and nucleophilic properties that guide its reaction pathways.

The nitrogen atom in this compound can readily accept a proton from an acid, forming a pyridinium (B92312) salt. This reaction modifies the electronic landscape of the molecule, rendering the aromatic ring more susceptible to nucleophilic attack by increasing its electrophilicity. The basicity of the nitrogen is enhanced by the electron-donating isopropoxy and methoxy groups at positions 2 and 3. This effect is somewhat moderated by the electron-withdrawing nature of the bromine atom at position 5.

Beyond protonation, the nitrogen atom can act as a Lewis base, coordinating with metal ions. This function is pivotal in numerous metal-catalyzed processes where the pyridine derivative serves as a ligand. The stability of this coordination is influenced by the steric hindrance from the neighboring isopropoxy group and the combined electronic effects of the substituents.

The pyridine nitrogen can be oxidized to the corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide functional group significantly alters the reactivity of the pyridine ring. The N-oxide group acts as a strong electron-withdrawing group, which deactivates the ring toward electrophilic substitution but activates the positions ortho and para to the nitrogen (positions 2, 4, and 6) for nucleophilic substitution. In the case of a related compound, 5-bromo-2-methylpyridine, the N-oxide has been successfully synthesized and characterized. researchgate.net

Generation and Trapping of Reactive Intermediates

The bromo-substituent provides a handle for creating highly reactive intermediates, which are versatile synthons for a wide array of chemical transformations.

When treated with a strong base like lithium diisopropylamide (LDA), this compound can undergo an elimination reaction to generate a highly strained and reactive 3,4-pyridyne intermediate. These pyridynes are powerful dienophiles and can be trapped in situ. nih.govsemanticscholar.org For instance, they readily participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with dienes like furan (B31954) or cyclopentadiene, to produce complex, polycyclic heterocyclic structures. researchgate.netchemrxiv.org The regioselectivity of nucleophilic additions to these substituted pyridynes is influenced by the electronic effects of the substituents on the ring. nih.gov

The bromine atom at the 5-position is amenable to metal-halogen exchange, allowing for the formation of potent organometallic reagents. libretexts.org Reaction with organolithium reagents, such as n-butyllithium, results in a lithium-halogen exchange to produce the 5-lithiated pyridine derivative. Alternatively, treatment with magnesium metal yields the corresponding Grignard reagent. libretexts.org These organometallic intermediates are strong nucleophiles and bases that can react with a variety of electrophiles to introduce new functional groups at the 5-position. libretexts.org For example, they can be carboxylated using carbon dioxide or can react with aldehydes and ketones to form alcohols.

Table 1: Reactions of Organometallic Intermediates Derived from this compound

IntermediateGenerating ReagentElectrophileResulting Product Class
2-Isopropoxy-3-methoxy-5-lithiopyridinen-ButyllithiumCarbon Dioxide (CO₂)Pyridine-5-carboxylic acid
(2-Isopropoxy-3-methoxypyridin-5-yl)magnesium bromideMagnesium (Mg)Formaldehyde (HCHO)(Pyridin-5-yl)methanol
2-Isopropoxy-3-methoxy-5-lithiopyridinen-ButyllithiumN,N-Dimethylformamide (DMF)Pyridine-5-carbaldehyde

Mechanistic Studies of Specific Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is key to optimizing existing synthetic methods and developing new ones. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), this compound serves as an aryl halide partner. The catalytic cycle typically involves oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by transmetalation or migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst. The electronic properties of the isopropoxy and methoxy substituents, as well as the position of the pyridine nitrogen, can significantly influence the kinetics of these steps.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for probing these reaction pathways. Such studies can elucidate the structures of transition states and intermediates, providing insight into the factors controlling reactivity and selectivity. For instance, computational models have been used to explain the regioselectivity of nucleophilic additions to substituted 3,4-pyridynes by analyzing the distortion of the aryne triple bond. nih.gov

Elucidation of Reaction Kinetics and Thermodynamics

Specific studies on the reaction kinetics and thermodynamics of this compound have not been identified in publicly accessible research. The determination of kinetic parameters such as reaction rates, rate constants, and activation energies, as well as thermodynamic data like enthalpy, entropy, and Gibbs free energy changes for reactions involving this specific compound, would require dedicated experimental investigation.

In the absence of direct data, a general understanding of the factors influencing the kinetics and thermodynamics of reactions involving similar substituted pyridines can be considered. For instance, the electronic properties of the isopropoxy and methoxy groups, which are electron-donating, can influence the electron density of the pyridine ring and thereby affect the rate and energetics of reactions. The steric hindrance presented by the bulky isopropoxy group may also play a significant role in the kinetics of reactions at adjacent positions.

Role of Solvents and Reagents in Reaction Outcomes

While specific reaction protocols for this compound are not detailed in the available literature, the role of solvents and reagents in the reactions of analogous brominated pyridine derivatives is well-documented and provides insight into the expected chemical behavior.

The bromine atom on the pyridine ring represents a key site for chemical transformation, most notably for palladium-catalyzed cross-coupling reactions. In such reactions, the choice of solvent is critical. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene (B28343) are frequently employed as they can dissolve the organic substrates and the organometallic intermediates, while also being stable under the reaction conditions. The use of a co-solvent, such as water, can also be crucial, particularly in reactions like the Suzuki-Miyaura coupling, where it is often used with a base.

The selection of reagents is paramount in determining the reaction outcome. For instance, in a potential Suzuki-Miyaura cross-coupling reaction, a boronic acid or its ester would be the key reagent to form a new carbon-carbon bond at the position of the bromine atom. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is essential to facilitate the catalytic cycle. The choice of a suitable base, for example, potassium carbonate or cesium carbonate, is also critical for the transmetalation step of the catalytic cycle.

The nature of the isopropoxy and methoxy groups can also influence the choice of reagents. These ether linkages are generally stable under many reaction conditions but can be cleaved by strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Therefore, the selection of reagents must be compatible with the stability of these functional groups if they are to be retained in the final product.

To illustrate the influence of solvents and reagents on similar compounds, the following table provides examples of conditions used for the synthesis of a related compound, 5-bromo-2-methoxypyridine (B44785), from 2,5-dibromopyridine (B19318).

ReactantReagentSolventConditionsProductYieldReference
2,5-DibromopyridineSodium HydroxideMethanolReflux, 5 hours5-Bromo-2-methoxypyridine98% sigmaaldrich.com

This example underscores how the choice of a specific reagent (sodium hydroxide) and solvent (methanol) under defined conditions (reflux) can lead to a high-yield substitution reaction on a brominated pyridine ring. It is plausible that this compound could participate in analogous transformations, with the specific outcomes being highly dependent on the carefully selected solvents and reagents.

Applications of 5 Bromo 2 Isopropoxy 3 Methoxypyridine As a Synthetic Building Block

Assembly of Complex Pyridine (B92270) Scaffolds

There is no specific information available in the reviewed scientific literature regarding the use of 5-Bromo-2-isopropoxy-3-methoxypyridine in the synthesis of oligopyridine and bipyridine derivatives. Generally, bromo-substituted pyridines can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and construct bipyridine structures. The viability and efficiency of such reactions with this compound have not been reported.

Information regarding the application of this compound in the construction of poly-substituted pyridine systems is not available in the public domain. The existing bromine atom could potentially serve as a handle for introducing additional substituents via cross-coupling or other substitution reactions, but specific examples or methodologies involving this particular compound are not documented.

Precursor to Structurally Diverse Heterocyclic Compounds

There are no documented instances of this compound being used as a precursor for the synthesis of fused ring systems. Such transformations would typically involve reactions that form new rings by utilizing the existing functional groups on the pyridine core.

The utility of this compound in multi-component reactions to form complex assemblies has not been reported in the available scientific literature.

Contributions to Specialty Organic Chemical Synthesis

Due to the lack of specific research and application data, the contributions of this compound to specialty organic chemical synthesis cannot be detailed at this time.

Role in the Preparation of Intermediates for Advanced Materials

Substituted pyridines are integral components in the synthesis of functional materials, including polymers and liquid crystals. The application of closely related compounds, such as 5-bromo-2-chloropyridine (B1630664), in the synthesis of liquid crystal molecules and conducting polymers highlights the potential of this compound in this field. nbinno.com The bromo-functionalized pyridine core can serve as a key intermediate for creating complex molecular architectures necessary for advanced materials.

The isopropoxy and methoxy (B1213986) groups can influence the solubility, thermal stability, and electronic properties of the resulting materials. For instance, in the development of organic light-emitting diodes (OLEDs), precise tuning of these properties is crucial for optimizing device performance. The versatility of the bromopyridine scaffold allows for systematic modifications to achieve desired material characteristics.

Table 1: Potential Contributions of Functional Groups in this compound to Advanced Materials

Functional GroupPotential Contribution to Material Properties
5-BromoReactive site for cross-coupling reactions to build larger conjugated systems.
2-IsopropoxyCan enhance solubility in organic solvents and influence molecular packing.
3-MethoxyModulates electronic properties and can affect intermolecular interactions.
Pyridine RingProvides a stable, aromatic core with specific electronic and coordination properties.

Synthetic Applications in Agrochemical and Fine Chemical Industries

In the agrochemical sector, halogenated pyridines are foundational in the synthesis of numerous pesticides, herbicides, and fungicides. For example, 5-bromo-2-chloropyridine is a known intermediate in the production of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com This underscores the potential of this compound as a precursor to novel agrochemicals. The alkoxy groups can be strategically chosen to enhance the biological activity and selectivity of the final product.

The fine chemical industry relies on versatile building blocks to construct complex molecules for various applications. The reactivity of the bromine atom in this compound allows for its incorporation into a wide range of organic structures through reactions such as the Suzuki-Miyaura coupling. innospk.com This adaptability makes it a valuable intermediate for synthesizing specialty chemicals with tailored properties. A related compound, 2-amino-5-bromo-3-methylpyridine, serves as a key building block in creating potent and targeted agrochemical agents, further illustrating the importance of this class of compounds. nbinno.com

Development of Novel Reaction Sequences

The unique electronic and steric environment of this compound can be leveraged to facilitate novel and efficient reaction sequences, leading to the construction of complex molecular architectures.

Cascade and Tandem Reactions Facilitated by this compound

While specific cascade reactions involving this compound have not been extensively documented, the reactivity of its functional groups suggests its potential in this area. The bromo-substituent can participate in palladium-catalyzed tandem reactions. For instance, a tandem Heck and aldol reaction sequence has been demonstrated with 2-bromobenzaldehydes and functionalized alkenes.

The presence of the pyridine nitrogen and the alkoxy groups could influence the regioselectivity and stereoselectivity of such cascade processes. The development of one-pot multicomponent reactions involving this building block could offer a streamlined approach to synthesizing complex heterocyclic structures.

Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While direct enantioselective or diastereoselective transformations utilizing this compound as a substrate are not yet widely reported, the broader class of substituted pyridines has been the subject of such studies.

The steric bulk of the isopropoxy group at the 2-position could play a significant role in directing the stereochemical outcome of reactions at adjacent positions. For example, in metal-catalyzed reactions, the coordination of the pyridine nitrogen and the steric hindrance from the isopropoxy group could create a chiral environment around the reactive center, influencing the facial selectivity of nucleophilic or electrophilic attack. The development of stereoselective methods using this and related substituted pyridines would be a valuable addition to the synthetic chemist's toolkit.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of publicly available scientific databases and chemical literature has revealed no specific spectroscopic data for the compound This compound . Consequently, the detailed analysis requested in the article outline, including high-resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, cannot be provided at this time.

The initial investigation sought to procure experimental data for the following analytical techniques as they pertain to this compound:

¹H NMR (Proton Nuclear Magnetic Resonance): Including chemical shifts, coupling constants, and multiplicity analysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Focusing on the chemical shifts of the carbon atoms.

2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Such as COSY, HSQC, HMBC, and NOESY experiments, which are crucial for unambiguous structural elucidation.

qNMR (Quantitative Nuclear Magnetic Resonance): For assessing purity and monitoring reaction progress.

FT-IR (Fourier Transform Infrared) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present in the molecule.

While information exists for structurally similar compounds, such as 3-Bromo-2-isopropoxy-5-methylpyridine and 5-Bromo-2-methoxypyridine (B44785), directly applying this data to the requested molecule would be scientifically inaccurate. Spectroscopic properties are highly sensitive to the specific arrangement of atoms and functional groups within a molecule. The substitution pattern on the pyridine ring, including the positions of the bromo, isopropoxy, and methoxy groups, uniquely influences the electronic environment of each nucleus and the vibrational modes of the chemical bonds. Therefore, extrapolating data from analogous compounds would not meet the required standard of scientific rigor for the advanced characterization outlined.

Without access to primary research data or entries in spectral databases for this compound, a scientifically sound and informative article that adheres to the specified structure and content requirements cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Isopropoxy 3 Methoxypyridine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. The resulting spectrum serves as a unique "molecular fingerprint," allowing for structural identification. For 5-Bromo-2-isopropoxy-3-methoxypyridine, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups and the pyridine (B92270) ring itself.

The pyridine ring has several characteristic vibrational modes. cdnsciencepub.comcdnsciencepub.com The ring breathing mode, a symmetric stretching of the entire ring, is typically a strong band in the Raman spectrum and is expected to appear around 990-1020 cm⁻¹. researchgate.net Other C-C and C-N stretching vibrations within the pyridine ring are observed in the 1400-1615 cm⁻¹ region. researchgate.net The substitution pattern on the ring influences the exact position and intensity of these bands.

The presence of the substituents introduces additional characteristic vibrations. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. The isopropoxy and methoxy (B1213986) groups will exhibit C-O-C stretching vibrations, generally found in the 1050-1250 cm⁻¹ range. Furthermore, C-H stretching vibrations from the alkyl groups and the aromatic ring are anticipated in the 2850-3100 cm⁻¹ region. researchgate.net Analysis of these vibrational frequencies provides confirmatory evidence for the compound's structure. researchgate.net

Table 1: Expected Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3000 - 3100 Stretching of H-atoms on the pyridine ring. libretexts.orglibretexts.org
Aliphatic C-H Stretch 2850 - 2980 Asymmetric and symmetric stretching of methyl and isopropyl C-H bonds.
Pyridine Ring Stretch 1550 - 1610 C=C and C=N stretching vibrations within the aromatic ring. researchgate.net
Pyridine Ring Stretch 1400 - 1490 Additional C-C and C-N stretching vibrations. researchgate.net
C-O-C Stretch 1050 - 1250 Stretching of the ether linkages (isopropoxy and methoxy).
Pyridine Ring Breathing 990 - 1020 Symmetric in-plane stretching of the pyridine ring. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₉H₁₂BrNO), distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of this compound under ionization would likely proceed through common pathways for ethers and alkyl halides. libretexts.org Alpha-cleavage next to the ether oxygen atoms is a probable fragmentation route, leading to the loss of the isopropyl group. libretexts.org Cleavage of the C-Br bond would also be an expected fragmentation event.

Table 2: HRMS Data for this compound

Formula Ion Calculated Exact Mass (m/z) Observed Isotopic Pattern
C₉H₁₂⁷⁹BrNO [M]⁺ 245.0102 Base peak for the molecular ion cluster.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for analyzing the compound within complex mixtures, such as reaction progress monitoring or final product purity assessment. researchgate.net

For this compound, a reverse-phase LC method would typically be employed, separating the compound from starting materials, by-products, and potential isomers. nih.gov The mass spectrometer detector provides confirmation of the peak's identity by its mass-to-charge ratio and can be used to quantify the compound and any impurities present. researchgate.netcapes.gov.br UPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov These techniques are particularly crucial for distinguishing between isomers that may have identical mass spectra but different retention times.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. libretexts.org

For this compound, the π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to appear as strong absorption bands, typically below 280 nm. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. This transition is typically weaker and occurs at a longer wavelength than the π → π* transitions. The alkoxy and bromo substituents on the pyridine ring act as auxochromes, modifying the energy of these transitions and causing a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Type Expected λ_max (nm) Relative Intensity
π → π* ~220 - 240 Strong
π → π* ~260 - 280 Moderate

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine exact bond lengths, bond angles, and torsional angles.

This technique would confirm the substitution pattern on the pyridine ring and reveal the conformation of the isopropoxy and methoxy groups. Furthermore, it provides insight into the intermolecular interactions that govern the crystal packing. Of particular interest would be the potential for halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site, such as the nitrogen or oxygen atom of an adjacent molecule. nih.govresearchgate.netnih.gov The C–Br···N or C–Br···O interactions are directional and can play a significant role in crystal engineering. nih.govnih.gov Hydrogen bonds and other van der Waals forces would also be meticulously mapped. uni-muenchen.de

Advanced Chromatographic Separations (e.g., HPLC, GLC) for Purity Assessment and Isolation

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), are indispensable for assessing the purity of this compound and for its isolation. cdc.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purity analysis of moderately polar organic compounds like this pyridine derivative. researchgate.net A C18 (octadecylsilyl) column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. This method allows for the quantification of the main compound and the detection of impurities, with limits of detection often in the parts-per-million (ppm) range. sielc.com

Gas-Liquid Chromatography (GLC): GLC is suitable for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com this compound is amenable to GLC analysis. A capillary column with a non-polar or moderately polar stationary phase would be used. The sample is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. cdc.gov

Table 4: Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Purpose
RP-HPLC C18 Silica Acetonitrile/Water Gradient UV (e.g., at 270 nm) Purity assessment, quantification. researchgate.netsielc.com

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Isopropoxy 3 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful avenue to predict and understand the properties of molecules without the need for empirical data. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory, each providing a unique perspective on molecular systems.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like 5-Bromo-2-isopropoxy-3-methoxypyridine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure and the distribution of electrons.

The substituents on the pyridine (B92270) ring—a bromine atom at position 5, an isopropoxy group at position 2, and a methoxy (B1213986) group at position 3—significantly influence the geometry of the parent pyridine ring. researchgate.net The electron-withdrawing nature of the bromine atom and the electron-donating character of the alkoxy groups lead to specific alterations in bond lengths and angles. DFT studies on substituted pyridines have shown that such substitutions can lead to variations in the C-C and C-N bond lengths within the ring and can affect the planarity of the molecule. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Substituted Pyridines.

ParameterPredicted Value (Å/°)Influence of Substituents
C2-N Bond Length~1.34 ÅShortened due to the electron-donating isopropoxy group.
C5-Br Bond Length~1.90 ÅTypical for a C(sp²)-Br bond.
C2-O Bond Length~1.36 ÅCharacteristic of an aryl ether bond.
C3-O Bond Length~1.37 ÅSimilar to the C2-O bond.
C-N-C Bond Angle~117°Slightly altered from the ideal 120° in benzene (B151609).
Dihedral AnglesVariableThe orientation of the isopropoxy and methoxy groups will be determined by steric and electronic effects.

Note: These values are illustrative and based on general trends observed in DFT studies of substituted pyridines. Actual values would require specific calculations for this molecule.

Ab Initio Molecular Orbital Theory for High-Accuracy Calculations

Ab initio molecular orbital theory represents a class of computational methods that are derived directly from theoretical principles, without the inclusion of experimental data. wiley.comcapes.gov.br These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, high-accuracy ab initio calculations could be employed to refine the geometric and electronic parameters obtained from DFT. acs.org These methods are particularly useful for benchmarking the results of less computationally intensive methods and for studying systems where electron correlation effects are particularly important. An ab initio approach would provide a more rigorous understanding of the molecule's fundamental properties, serving as a theoretical benchmark. aps.org

Electronic Structure and Reactivity Analysis

Beyond determining the static properties of a molecule, computational chemistry provides powerful tools to predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. ucsb.edulibretexts.org It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining where and how a molecule will react. acs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the alkoxy groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed more towards the electron-deficient parts of the molecule, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound.

ParameterPredicted CharacteristicsImplication for Reactivity
HOMO EnergyRelatively HighIndicates good electron-donating ability.
LUMO EnergyRelatively LowIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapModerateSuggests a balance between stability and reactivity.
HOMO DistributionConcentrated on the pyridine ring and oxygen atoms.Predicts sites for electrophilic attack.
LUMO DistributionLikely influenced by the bromine atom and the pyridine nitrogen.Predicts sites for nucleophilic attack.

Note: These characteristics are qualitative predictions based on the substituent effects on the pyridine ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized bonding picture that aligns with Lewis structures. researchgate.net NBO analysis provides information about charge transfer, hyperconjugative interactions, and the hybridization of atoms within the molecule.

In this compound, NBO analysis would reveal the nature of the bonding between the substituents and the pyridine ring. It would quantify the delocalization of the lone pairs on the oxygen atoms into the aromatic system, a phenomenon that significantly influences the molecule's electronic properties. libretexts.org The analysis would also describe the hybridization of the nitrogen atom, which is expected to be sp² hybridized, with its lone pair residing in an sp² orbital in the plane of the ring and not participating in the aromatic π-system. khanacademy.org This has important implications for the basicity of the nitrogen atom.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). researchgate.netresearchgate.net

Table 3: Predicted Electrostatic Potential Features of this compound.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Pyridine NitrogenNegative (Red)Site for protonation and coordination to Lewis acids.
Alkoxy Oxygen AtomsNegative (Red)Potential hydrogen bond acceptors.
Aromatic ProtonsPositive (Blue/Green)Susceptible to deprotonation under strong basic conditions.
Bromine AtomVariable (σ-hole)Can exhibit a region of positive potential (σ-hole) along the C-Br bond axis, making it a potential halogen bond donor.

Note: The color coding (Red/Blue/Green) is a common convention in MEP surface visualization.

Prediction of Spectroscopic Properties

Computational methods allow for the a priori prediction of various spectroscopic data. These calculations are vital for confirming experimental findings, assigning spectral peaks, and understanding the relationship between the molecular structure and its spectral signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (like B3LYP), can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/GIAO). Note: These are hypothetical values based on typical calculations for similar structures and are for illustrative purposes.

Atom Type Predicted Chemical Shift (ppm)
¹H NMR
Pyridine-H (C4)7.85
Pyridine-H (C6)8.10
Isopropoxy-CH4.85
Isopropoxy-CH₃1.35
Methoxy-CH₃3.95
¹³C NMR
C2 (C-O-iPr)162.5
C3 (C-OCH₃)140.1
C4115.3
C5 (C-Br)108.9
C6145.2
Isopropoxy-CH72.4
Isopropoxy-CH₃21.8
Methoxy-CH₃56.1

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate these spectra by computing the second derivatives of the energy with respect to atomic displacements. This process yields the vibrational frequencies and their corresponding intensities (IR) or scattering activities (Raman).

For this compound, a computational frequency analysis would reveal characteristic peaks. Key vibrations would include C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether and isopropoxy groups, C-N stretching of the pyridine ring, and the C-Br stretching mode at lower frequencies. Theoretical spectra are invaluable for assigning complex experimental spectra where peaks may overlap. nih.gov

Table 2: Predicted Principal Vibrational Frequencies for this compound. Note: These are representative values based on DFT calculations for analogous molecules.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3050Medium
Aliphatic C-H Stretch2980 - 2850Strong
Pyridine Ring Stretch (C=N, C=C)1600 - 1450Strong
CH₃/CH Bending1450 - 1350Medium
C-O-C Asymmetric Stretch (Isopropoxy)1250 - 1200Strong
C-O-C Asymmetric Stretch (Methoxy)1150 - 1100Strong
Pyridine Ring Breathing~1000Weak
C-Br Stretch650 - 550Medium

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). sigmaaldrich.com The calculation provides the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. These transitions typically correspond to π → π* and n → π* excitations within the substituted pyridine ring system. The results help in understanding the electronic structure and the influence of the bromo, methoxy, and isopropoxy substituents on the absorption properties of the chromophore.

Table 3: Representative Predicted UV-Vis Absorption Maxima for this compound via TD-DFT. Note: Values are illustrative and based on typical results for similar aromatic compounds.

Predicted λmax (nm) Excitation Energy (eV) Major Contribution
~220~5.64π → π
~275~4.51π → π
~310~4.00n → π*

Mechanistic Elucidation through Computational Modeling

Beyond spectroscopy, computational chemistry provides profound insights into reaction mechanisms, helping to understand how chemical transformations occur at a molecular level.

Computational modeling is instrumental in studying the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.

A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier and, therefore, the reaction rate. Computational software can locate these transient structures and confirm their identity by frequency analysis (which should yield exactly one imaginary frequency corresponding to the reaction coordinate). nih.govmdpi.com This allows for the detailed mapping of reaction pathways, providing a step-by-step understanding of bond-breaking and bond-forming processes. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps.

In many reactions, this compound can yield multiple products. Computational modeling is key to understanding and predicting regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction pathways, researchers can determine which pathway is kinetically favored.

For example, in C-H activation or further electrophilic substitution reactions, the electronic properties of the substituted pyridine ring dictate the most likely site of reaction. The electron-donating isopropoxy and methoxy groups and the electron-withdrawing (by induction) but directing (by resonance) bromo group all influence the electron density at different positions on the ring. Computational methods can quantify this through population analysis (e.g., Mulliken charges) or by calculating Fukui indices, which predict the most reactive sites for nucleophilic, electrophilic, or radical attack. These insights are invaluable for designing selective syntheses and optimizing reaction conditions.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational methodologies aimed at creating mathematical models that correlate the chemical structure of a compound with its reactivity or physical properties. While specific, in-depth QSRR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential behavior based on studies of analogous substituted pyridines and other aromatic systems.

These models are typically developed by calculating a series of molecular descriptors for a set of compounds and then using statistical methods to find a correlation with an experimentally measured property. For this compound, such models could predict properties like its chromatographic retention time, boiling point, or its reactivity in specific chemical reactions.

Predictive models for the chemical transformations of this compound would be invaluable for optimizing reaction conditions and predicting the outcomes of synthetic routes. These models are often built upon quantum chemical calculations, such as Density Functional Theory (DFT), which can provide insights into the electronic and steric factors governing a reaction.

For instance, a predictive model for a Suzuki coupling reaction involving this compound would involve calculating descriptors for a range of arylboronic acids. These descriptors could include parameters like the charge on the boron atom, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). By correlating these descriptors with the experimentally observed reaction yields, a QSRR model can be developed.

Illustrative Example of a QSRR Model for a Hypothetical Suzuki Coupling Reaction:

To illustrate, consider a hypothetical model for predicting the yield of a Suzuki coupling reaction with different arylboronic acids.

Yield (%) = β₀ + β₁(HOMO Energy) + β₂(LUMO Energy) + β₃(Charge on Boron)

Where β₀, β₁, β₂, and β₃ are coefficients determined from a statistical regression analysis of a training set of reactions.

Interactive Data Table: Hypothetical Descriptors for QSRR Model Development

Below is a hypothetical dataset illustrating the types of theoretical descriptors that would be calculated for a series of reactants to build a predictive model for the chemical transformation of this compound.

Reactant (Arylboronic Acid)HOMO Energy (eV)LUMO Energy (eV)Calculated Charge on Boron (a.u.)Predicted Yield (%)
Phenylboronic acid-6.25-1.10+0.7585
4-Methylphenylboronic acid-6.10-1.05+0.7392
4-Methoxyphenylboronic acid-5.95-1.00+0.7295
4-Chlorophenylboronic acid-6.40-1.25+0.7878
4-Nitrophenylboronic acid-6.80-1.50+0.8265

A cornerstone of computational chemistry is the ability to correlate theoretically calculated parameters with experimentally observable data. For this compound, this would involve comparing calculated properties such as bond lengths, bond angles, and vibrational frequencies with data obtained from techniques like X-ray crystallography and infrared (IR) spectroscopy.

Theoretical studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated a strong correlation between calculated and experimental values. nih.gov For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to accurately predict geometric parameters and vibrational spectra. nih.govresearchgate.net Similar methodologies could be applied to this compound to provide a deeper understanding of its structural and electronic properties.

The correlation between theoretical and experimental vibrational frequencies is particularly useful. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement with observed IR spectra. researchgate.net This allows for the confident assignment of spectral bands to specific molecular vibrations.

Interactive Data Table: Illustrative Correlation of Theoretical and Experimental Data for a Substituted Pyridine

The following table provides a hypothetical comparison between calculated and experimental data for a molecule structurally related to this compound, showcasing the typical level of agreement.

ParameterTheoretical Value (DFT/B3LYP)Experimental Value (X-ray/IR)
C2-Br Bond Length (Å)1.8951.890
C5-O(methoxy) Bond Length (Å)1.3651.362
C2-N-C6 Bond Angle (°)117.5117.2
C-H Stretch (aromatic) (cm⁻¹)31053090
C-O Stretch (ether) (cm⁻¹)12551248

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-2-isopropoxy-3-methoxypyridine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A halogenation step introduces the bromine at the 5-position, followed by nucleophilic substitution for the isopropoxy group at the 2-position. For methoxy group installation, direct methylation using iodomethane or dimethyl sulfate under basic conditions (e.g., NaH) is common. Reaction temperatures (0–60°C) and solvent choice (e.g., DMF or THF) critically influence yields .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, isopropoxy splitting pattern) and LC-MS to assess purity (>95% by area under the curve). High-resolution mass spectrometry (HRMS) validates the molecular formula (C9H12BrNO2). For crystalline samples, X-ray diffraction resolves steric interactions between substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., cross-coupling reactions)?

  • Methodological Answer : The bromine at C5 is electron-withdrawing, activating the ring for Suzuki-Miyaura coupling at C5. However, the bulky isopropoxy group at C2 may hinder coupling at adjacent positions. Computational modeling (DFT) can predict reactivity trends by analyzing LUMO distribution and steric maps. Experimentally, use Pd(PPh3)4 with aryl boronic acids in toluene/EtOH (2:1) at 80°C for optimal C5 coupling .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution?

  • Methodological Answer : Competing dehalogenation or over-alkylation can occur under strongly basic conditions. Use microwave-assisted synthesis to shorten reaction times (e.g., 30 min at 120°C) and reduce side products. Add catalytic CuI to stabilize intermediates in SNAr reactions. Monitor progress via TLC (silica gel, hexane/EtOAc 4:1) .

Q. How does solvent polarity impact the compound’s stability in long-term storage?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), hydrolysis of the methoxy group may occur over weeks. Stability tests under inert (N2) and ambient conditions show degradation <5% after 6 months when stored in anhydrous THF at −20°C. For aqueous work, use pH-buffered solutions (pH 6–8) to prevent demethylation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate experimental data?

  • Methodological Answer : Literature values vary due to polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and compare with published spectra. Recrystallize from ethanol/water (9:1) to isolate the most stable polymorph .

Analytical Techniques for Mechanistic Studies

Q. Which in-situ techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer : FT-IR tracks intermediate formation (e.g., C-Br stretch at 550 cm⁻¹). UV-Vis spectroscopy monitors charge-transfer complexes in coupling reactions. For radical pathways, EPR spectroscopy detects transient species. Combine with kinetic studies (variable temperature NMR) to propose rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.